molecular formula C26H23NO4 B2828937 (1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid CAS No. 2230803-36-6

(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid

Cat. No. B2828937
CAS RN: 2230803-36-6
M. Wt: 413.473
InChI Key: XJKYYUMIPCYFGO-XZOQPEGZSA-N
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Description

The compound you mentioned contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon consisting of naphthalene with an extra bridge carbon . Fluorene derivatives are often used in organic synthesis due to their stability and unique chemical properties .


Synthesis Analysis

Fluorene can be oxidized to 9-fluorenones under ambient conditions in the presence of KOH in THF . This reaction is highly efficient and can yield fluorenones substituted with various groups .


Molecular Structure Analysis

The fluorene moiety has a three-ring structure where two benzene rings are connected by a cyclopentane ring . The exact structure of your compound would depend on the positions and configurations of the substituents.


Chemical Reactions Analysis

Fluorene and its derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions that your compound can undergo would depend on the nature of the substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Fluorene and its derivatives generally have high thermal stability and exhibit unique optical properties .

Scientific Research Applications

Structural and Conformational Analysis

Research has been conducted on the structure and conformation of cyclopropane derivatives, which are crucial for understanding the chemical behavior and potential applications of such compounds. For example, the study of 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has provided valuable information on the spatial arrangement and electronic interactions within these molecules, which could be extrapolated to similar compounds (Korp, Bernal, & Fuchs, 1983).

Synthetic Applications

Cyclopropane derivatives are also significant in synthetic chemistry, serving as intermediates or building blocks for more complex molecules. Studies have shown that such compounds can undergo various chemical transformations, including ring-opening reactions, which are essential for synthesizing a wide range of chemical entities. For instance, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropane moiety have shown these compounds to be effective inhibitors of certain enzymes, highlighting their potential in medicinal chemistry (Boztaş et al., 2019).

Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles represents another significant area of research. This methodology has been applied in the enantioselective synthesis of compounds with potential pharmacological applications, demonstrating the versatility and utility of cyclopropane derivatives in organic synthesis (Lifchits & Charette, 2008).

Safety and Hazards

Like all chemicals, fluorene and its derivatives should be handled with care. They may pose health risks if improperly handled or ingested .

Future Directions

The study and application of fluorene derivatives is a vibrant field of research. These compounds have potential uses in a variety of areas, including organic synthesis, materials science, and pharmaceuticals .

properties

IUPAC Name

(1R,2R)-2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-11-9-16(10-12-17)14-27-26(30)31-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29)/t22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKYYUMIPCYFGO-XZOQPEGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid

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